molecular formula C15H8F6O2 B1323000 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 177733-57-2

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1323000
CAS No.: 177733-57-2
M. Wt: 334.21 g/mol
InChI Key: CQHZXIFZCHSGIU-UHFFFAOYSA-N
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Description

3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C15H8F6O2 It is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with a carboxylic acid functional group at the 3-position

Biochemical Analysis

Biochemical Properties

3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid plays a significant role in biochemical reactions, particularly as a hydrophobic probe. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic interactions. For instance, it has been used to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core . The compound’s trifluoromethyl groups contribute to its high electronegativity, which can influence the binding affinity and specificity of its interactions with biomolecules.

Cellular Effects

The effects of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and affecting membrane-bound receptors and enzymes. Additionally, its interactions with intracellular proteins can modulate various signaling cascades, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through hydrophobic interactions and hydrogen bonding. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding site and the conformational changes induced by the compound. Furthermore, the compound’s influence on gene expression is mediated through its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and changes in metabolic flux. At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .

Metabolic Pathways

3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s biochemical activity and influence its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cellular membranes, but its distribution can be influenced by binding to intracellular proteins and organelles. This localization can affect the compound’s accumulation and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 3,5-bis(trifluoromethyl)benzene to produce 3,5-bis(trifluoromethyl)bromobenzene. This intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide to form 3’,5’-bis(trifluoromethyl)-[1,1’-biphenyl]. Finally, the carboxylation of this biphenyl derivative yields the desired carboxylic acid .

Industrial Production Methods

In industrial settings, the production of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)acetophenone
  • 3,5-Bis(trifluoromethyl)aniline

Uniqueness

3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure, which provides additional rigidity and spatial orientation compared to simpler trifluoromethyl-substituted benzoic acids. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)8-2-1-3-9(4-8)13(22)23/h1-7H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHZXIFZCHSGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629606
Record name 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177733-57-2
Record name 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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